2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 2034330-57-7
VCID: VC7610233
InChI: InChI=1S/C21H24BrNO4/c1-26-17-7-8-19(22)18(13-17)20(24)23-14-21(25,15-5-3-2-4-6-15)16-9-11-27-12-10-16/h2-8,13,16,25H,9-12,14H2,1H3,(H,23,24)
SMILES: COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Molecular Formula: C21H24BrNO4
Molecular Weight: 434.33

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide

CAS No.: 2034330-57-7

Cat. No.: VC7610233

Molecular Formula: C21H24BrNO4

Molecular Weight: 434.33

* For research use only. Not for human or veterinary use.

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide - 2034330-57-7

Specification

CAS No. 2034330-57-7
Molecular Formula C21H24BrNO4
Molecular Weight 434.33
IUPAC Name 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide
Standard InChI InChI=1S/C21H24BrNO4/c1-26-17-7-8-19(22)18(13-17)20(24)23-14-21(25,15-5-3-2-4-6-15)16-9-11-27-12-10-16/h2-8,13,16,25H,9-12,14H2,1H3,(H,23,24)
Standard InChI Key ZIIXLOOFXAGXEQ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O

Introduction

2-Bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide is a complex organic compound characterized by its unique structural features and potential applications in scientific research. This compound belongs to the class of benzamides, which are derivatives of benzoic acid where an amide group replaces one of the carboxylic acid hydrogens. It is primarily used for research purposes and is not intended for therapeutic or veterinary applications.

Key Features:

  • Molecular Formula: C21H24BrNO4

  • Molecular Weight: Approximately 434.32 g/mol

  • Structural Components: Bromine atom, hydroxy group, oxan ring, and a methoxy-substituted benzamide moiety

Synthesis of 2-Bromo-N-[2-Hydroxy-2-(Oxan-4-yl)-2-Phenylethyl]-5-Methoxybenzamide

The synthesis of this compound typically involves several key steps, requiring specific reagents such as brominating agents (e.g., N-bromosuccinimide) and coupling agents (e.g., EDC or DCC) to facilitate the formation of the amide bond. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Synthesis Steps:

  • Preparation of Starting Materials: This involves obtaining or synthesizing the necessary precursors, such as the oxan-4-yl and phenylethyl components.

  • Formation of the Amide Bond: Utilizing coupling agents to link the benzamide moiety with the phenylethyl component.

  • Bromination: Introduction of the bromine atom using a brominating agent.

  • Purification: Techniques such as chromatography may be employed to purify the final product.

Potential Research Areas:

  • Pharmacological Studies: Investigating interactions with enzymes or receptors.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Analyzing how structural variations affect biological activity.

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